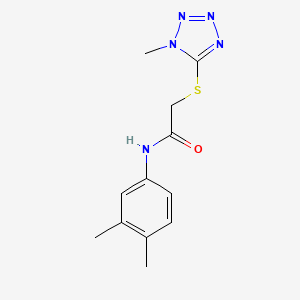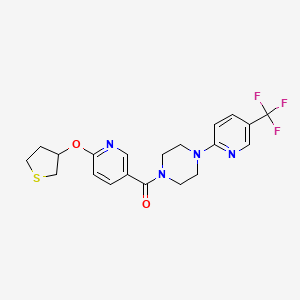![molecular formula C20H16FN3O3 B2578869 4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 2034352-38-8](/img/structure/B2578869.png)
4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H16FN3O3 and its molecular weight is 365.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Compounds with structural components similar to "4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide" have been explored for their potential in addressing a variety of medicinal chemistry challenges:
- Anticancer and Antimicrobial Agents: Several studies have focused on synthesizing and evaluating the biological activities of compounds with heterocyclic structures, demonstrating potential as anticancer and antimicrobial agents. For instance, novel pyrazolopyrimidines derivatives have been assessed for their anticancer and anti-5-lipoxygenase activities, indicating the importance of such structures in developing therapeutic agents (Rahmouni et al., 2016).
- GyrB Inhibitors for Tuberculosis: Compounds featuring a fluoro-substituted phenyl group have been designed as Mycobacterium tuberculosis GyrB inhibitors, showcasing significant activity in vitro, which underscores their potential for developing new antituberculosis therapies (Jeankumar et al., 2013).
Polymer Science and Materials Chemistry
The structural motifs found in "this compound" also find relevance in polymer science and materials chemistry, particularly in the development of new materials with advanced properties:
- Aromatic Polyamides: Studies have synthesized aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derivatives, demonstrating high thermal stability and solubility in organic solvents. These materials are significant for applications requiring high-performance polymers with excellent thermal and mechanical properties (Yang et al., 1999).
- Electrochromic Devices: The copolymerization of compounds with fluorophenyl groups has been explored to enhance the electrochromic properties of conducting polymers. Such research indicates the potential for developing advanced materials for electrochromic devices, which can change color in response to an electric field (Türkarslan et al., 2007).
Fluorescent Sensors and Imaging Agents
The unique electronic structures of compounds similar to the target molecule enable their application in the development of fluorescent sensors and imaging agents:
- Fluorescent pH Sensors: Heteroatom-containing organic fluorophores exhibiting aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics have been developed as fluorescent pH sensors. These compounds can switch emission between different states upon protonation and deprotonation, serving as versatile tools for pH sensing in various environments (Yang et al., 2013).
Propiedades
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-16-3-1-13(2-4-16)15-11-17(23-12-15)19(25)22-7-9-24-8-5-14-6-10-27-18(14)20(24)26/h1-6,8,10-12,23H,7,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOSBWVPIJJRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-N-ethyl-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2578789.png)
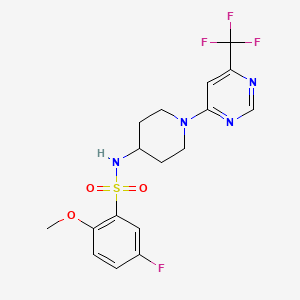
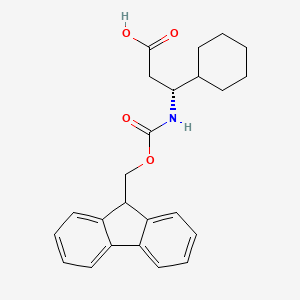
![(2R,3R)-N-[(1S)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2578794.png)
![2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2578797.png)
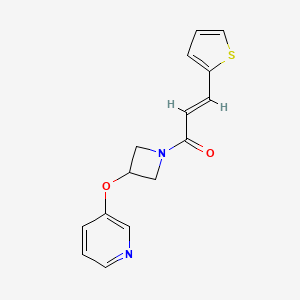
![benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2578801.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2578804.png)
![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)

